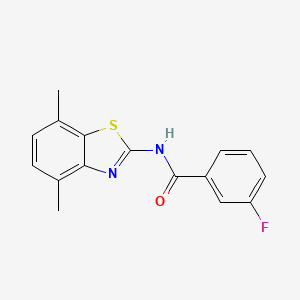

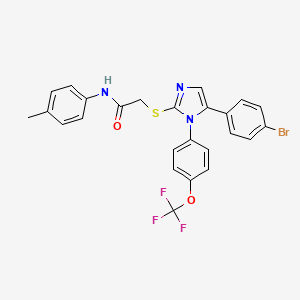

![molecular formula C18H22N2O5S2 B3014829 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899999-47-4](/img/structure/B3014829.png)

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as compound 1, is a novel polyheterocyclic compound. It features a complex structure comprising a benzo[b][1,4]dioxine core, a morpholino group, and a thiophene moiety. The compound’s chemical formula is C{20}H~{21}N~{3}O~{4}S~{2}~ .

Synthesis Analysis

Compound 1 is synthesized via a one-pot process that involves an Ugi-Zhu three-component reaction coupled with a cascade of aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. The reaction employs toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating. This optimized approach significantly enhances the overall yield (up to 73%) while reducing the reaction time to less than one hour .

Molecular Structure Analysis

- Sulfonamide group : Positioned at the 6-position of the benzo[b][1,4]dioxine ring, imparting additional functionality .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Activity

- The compounds synthesized with the benzodioxane moiety, including derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides, were found to be good inhibitors of the lipoxygenase enzyme but only moderate inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some of these compounds also exhibited antibacterial properties, providing a potential avenue for pharmaceutical applications (Irshad et al., 2016).

Antibacterial and Antioxidant Agents

- A study on the synthesis and characterization of novel thiosemicarbazones, including 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide, demonstrated excellent inhibition potency against Gram-positive pathogens and also possessed antioxidant activity. This indicates the potential for these compounds in therapeutic applications, especially as antibacterial and antioxidant agents (Karaküçük-Iyidoğan et al., 2014).

Antimicrobial and Antiproliferative Activity

- Sulfonamides have been recognized for their ability to form effective antiproliferative agents. A study on N-ethyl-N-methylbenzenesulfonamide derivatives revealed significant cytotoxic activity against human cell lines, as well as potent antimicrobial activity. Molecular docking studies suggested these compounds act as inhibitors against DHFR enzyme active sites, pointing to their potential in medical treatments (Abd El-Gilil, 2019).

Quantum Chemical and Biological Studies

- Computational quantum chemical studies on Uracil-5-Tertiary Sulfonamides, including derivatives like “5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione”, were conducted. The studies involved NMR, FT-Raman, FT-IR, and UV-Vis spectral chemical data calculations, and the results contributed to understanding the properties of these compounds, such as hyperpolarizability and HOMO-LUMO limits. This research plays a crucial role in the exploration of the medicinal properties of these sulfonamides (Gaurav & Krishna, 2021).

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c21-27(22,14-3-4-16-17(12-14)25-10-9-24-16)19-13-15(18-2-1-11-26-18)20-5-7-23-8-6-20/h1-4,11-12,15,19H,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLXSHWNDQLBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)